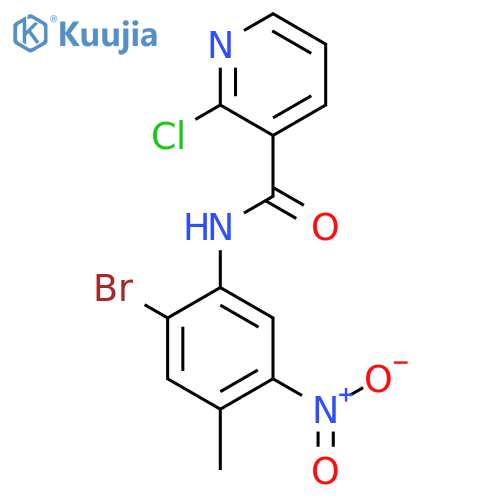Cas no 1797609-37-0 (N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide)

1797609-37-0 structure
商品名:N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide
- AKOS033542583
- 1797609-37-0
- Z1688209699
- EN300-1210045
-
- インチ: 1S/C13H9BrClN3O3/c1-7-5-9(14)10(6-11(7)18(20)21)17-13(19)8-3-2-4-16-12(8)15/h2-6H,1H3,(H,17,19)
- InChIKey: LUOPWEITWZLRIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(C=C1NC(C1C(=NC=CC=1)Cl)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 368.95158g/mol
- どういたいしつりょう: 368.95158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 87.8Ų
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1210045-50mg |
1797609-37-0 | 90.0% | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1210045-10000mg |
1797609-37-0 | 90.0% | 10000mg |
$2393.0 | 2023-10-02 | ||
| Enamine | EN300-1210045-0.05g |
1797609-37-0 | 0.05g |
$212.0 | 2023-06-08 | |||
| Enamine | EN300-1210045-5000mg |
1797609-37-0 | 90.0% | 5000mg |
$1614.0 | 2023-10-02 | ||
| Enamine | EN300-1210045-1000mg |
1797609-37-0 | 90.0% | 1000mg |
$557.0 | 2023-10-02 | ||
| Enamine | EN300-1210045-500mg |
1797609-37-0 | 90.0% | 500mg |
$535.0 | 2023-10-02 | ||
| Enamine | EN300-1210045-2500mg |
1797609-37-0 | 90.0% | 2500mg |
$1089.0 | 2023-10-02 | ||
| Enamine | EN300-1210045-100mg |
1797609-37-0 | 90.0% | 100mg |
$490.0 | 2023-10-02 | ||
| Enamine | EN300-1210045-250mg |
1797609-37-0 | 90.0% | 250mg |
$513.0 | 2023-10-02 |
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1797609-37-0 (N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide) 関連製品
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
